![molecular formula C18H17N3O2S B5885644 N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation. BCTC has been extensively studied for its potential use in pain management and as a tool for studying the role of TRPV1 in various physiological processes.
作用机制
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by various stimuli, including capsaicin, heat, and acid. This compound has been shown to bind to a specific site on TRPV1, which is distinct from the binding site for capsaicin. This compound has also been shown to inhibit the desensitization of TRPV1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide is a highly selective antagonist of TRPV1, which makes it a valuable tool for studying the role of this channel in various physiological processes. This compound is also relatively easy to synthesize and has a favorable safety profile. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects at high concentrations.
未来方向
There are several future directions for research on N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists, which may have improved analgesic and anti-inflammatory effects. Another area of interest is the study of the role of TRPV1 in various disease states, including cancer and neurodegenerative diseases. Finally, the development of novel ligands for TRPV1 may lead to the identification of new therapeutic targets for pain management and other conditions.
合成方法
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process starting from 2-amino-3-methylphenol and 2-chloro-1,3-benzoxazole. The synthesis involves several key steps, including the formation of an amide bond and a carbonothioyl group. The final product is obtained in high purity through recrystallization.
科学研究应用
N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide has been widely used in scientific research to study the role of TRPV1 in various physiological processes, including pain sensation, inflammation, and thermoregulation. This compound has been shown to be a potent and selective antagonist of TRPV1, blocking its activity in a dose-dependent manner. This compound has also been used to study the pharmacology of TRPV1 and to identify novel ligands for this channel.
属性
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)20-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)23-17/h4-10H,3H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYPZXSFCYQVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

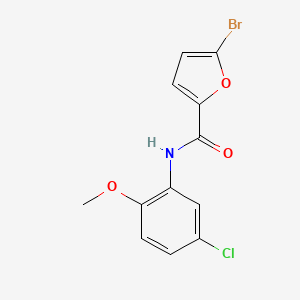
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)
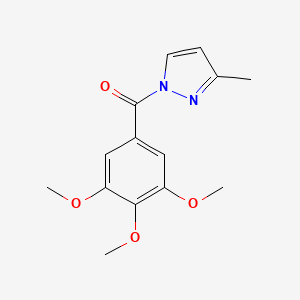
![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)
![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
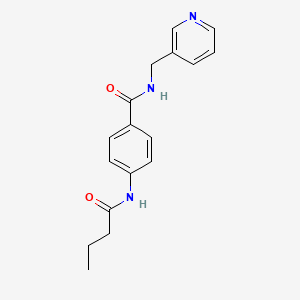
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

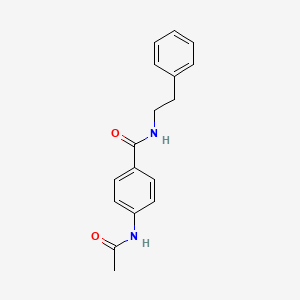
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
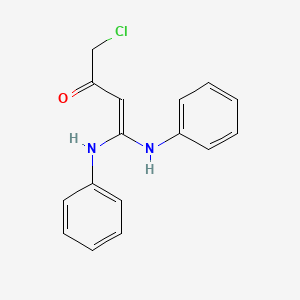
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)